
methyl (2-isopropyl-6-methylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-isopropyl-6-methylphenyl)carbamate, also known as IMI, is a carbamate insecticide that has been widely used in agriculture and public health programs for pest control. IMI is highly effective against insects, but also has potential risks to non-target organisms and the environment. In
作用机制
Methyl (2-isopropyl-6-methylphenyl)carbamate acts as an acetylcholinesterase inhibitor, which means it blocks the breakdown of acetylcholine in the nervous system of insects. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately results in paralysis and death of the insect. The mechanism of action of this compound is similar to other carbamate and organophosphate insecticides.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on non-target organisms, including mammals, birds, fish, and beneficial insects. In mammals, this compound can cause neurotoxicity, reproductive toxicity, and carcinogenicity. In birds, this compound can cause eggshell thinning and reduced hatching success. In fish, this compound can cause respiratory distress and reduced growth rates. In beneficial insects, such as bees and butterflies, this compound can disrupt their foraging behavior and reduce their reproductive success.
实验室实验的优点和局限性
Methyl (2-isopropyl-6-methylphenyl)carbamate has several advantages for laboratory experiments, including its high potency, broad spectrum of activity, and availability in pure form. However, this compound also has limitations, such as its potential toxicity to researchers and the need for specialized equipment and facilities for handling and disposal.
未来方向
There are several future directions for research on methyl (2-isopropyl-6-methylphenyl)carbamate, including the development of safer and more effective insecticides, the identification of alternative pest control strategies, and the assessment of the environmental and health risks associated with this compound and other insecticides. Additionally, there is a need for more research on the impact of this compound on non-target organisms, particularly in the context of ecosystem services and biodiversity conservation. Finally, there is a need for more research on the mechanisms of insecticide resistance and the development of strategies to mitigate resistance in pest populations.
合成方法
Methyl (2-isopropyl-6-methylphenyl)carbamate can be synthesized through the reaction of 2-isopropyl-6-methylphenol with methyl isocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in organic solvents.
科学研究应用
Methyl (2-isopropyl-6-methylphenyl)carbamate has been extensively studied for its insecticidal properties and its impact on non-target organisms. In laboratory experiments, this compound has been shown to be highly toxic to a wide range of insect species, including mosquitoes, flies, and cockroaches. This compound has also been used in field trials to control pests in crops, such as cotton, rice, and vegetables.
属性
IUPAC Name |
methyl N-(2-methyl-6-propan-2-ylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-7-5-6-9(3)11(10)13-12(14)15-4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRWZARGPRCMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)
![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)
![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)
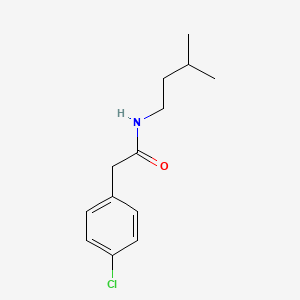
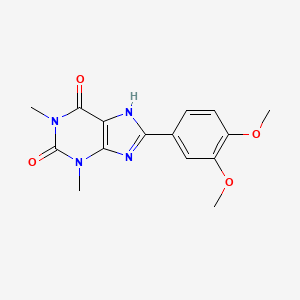
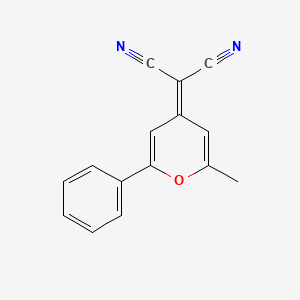
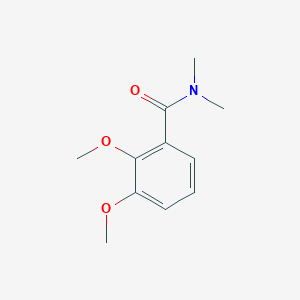
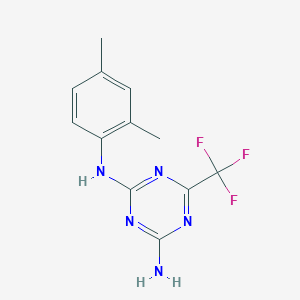
![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)

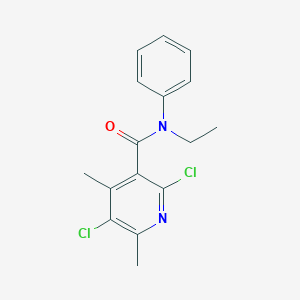
![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)